molecular formula C12H22N2O3 B1478024 3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one CAS No. 2097947-80-1

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

Cat. No. B1478024
CAS RN: 2097947-80-1
M. Wt: 242.31 g/mol
InChI Key: ZILVTPXMEMCDRG-UHFFFAOYSA-N
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Description

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one, also known as 3-AHP, is an organic compound that has been extensively studied in scientific research. It is a member of the spirocyclic amines family and is a derivative of the amino acid proline. 3-AHP has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthesis and Chemistry

  • 3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is used in the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in the synthesis of peptides. This compound is synthesized by reacting N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate under mild conditions, preserving the enantiomeric purity of the amino acid (Rao et al., 2016).

Biological Applications

  • The compound has shown utility in the electrophilic amination of C-H-acidic compounds, a process important for chemical synthesis and biological research. The reactions with malonic and cyanoacetic acid derivatives have been studied, expanding its utility in the synthesis of complex molecules (Andreae et al., 1992).

Pharmaceutical Research

  • In pharmaceutical research, variations of this compound have been synthesized for pharmacological screening. For example, derivatives like azaspirodione and azaspirane have been created, highlighting the versatility of this compound in drug development (El-Telbany et al., 1977).

Antiviral Research

  • A derivative of this compound, 1-thia-4-azaspiro[4.5]decan-3-one, has been evaluated against human coronavirus and influenza virus, indicating its potential in antiviral drug development. This showcases the compound's relevance in addressing emerging infectious diseases (Apaydın et al., 2019).

Stereochemistry and Asymmetric Synthesis

  • The compound is also integral in studies of stereochemistry, particularly in the synthesis of optically active lactones. This aspect is crucial in the development of chiral drugs and other substances where the orientation of molecules can affect biological activity (Kashiwagi et al., 2003).

properties

IUPAC Name

3-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c13-5-2-11(16)14-6-1-4-12(9-14)8-10(15)3-7-17-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVTPXMEMCDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one

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